
N-(Acetyl) Duloxetine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Acetyl) Duloxetine is a derivative of duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain . This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl) Duloxetine typically involves the acetylation of duloxetine. The process begins with the preparation of duloxetine, which is synthesized through a multi-step process involving the reaction of 1-naphthol with 3-chloropropionitrile to form 1-naphthyl-3-chloropropionitrile. This intermediate is then reacted with thiophene-2-ylmagnesium bromide to yield duloxetine .
For the acetylation step, duloxetine is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions
N-(Acetyl) Duloxetine undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
N-(Acetyl) Duloxetine has several scientific research applications, including:
Chemistry: Used as a model compound to study acetylation reactions and the effects of acetylation on the pharmacological properties of SNRIs.
Biology: Investigated for its potential effects on neurotransmitter systems and its role in modulating serotonin and norepinephrine levels.
Medicine: Explored for its potential therapeutic applications in treating depression, anxiety, and neuropathic pain.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control processes
作用机制
N-(Acetyl) Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression and anxiety . The compound also affects dopamine levels in the prefrontal cortex by inhibiting norepinephrine transporters . The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter reuptake inhibition .
相似化合物的比较
N-(Acetyl) Duloxetine can be compared with other SNRIs such as venlafaxine, desvenlafaxine, and milnacipran. While all these compounds share the common mechanism of inhibiting serotonin and norepinephrine reuptake, this compound is unique due to its acetyl group, which may influence its pharmacokinetic properties and therapeutic profile .
List of Similar Compounds
- Venlafaxine
- Desvenlafaxine
- Milnacipran
- Levomilnacipran
This compound stands out due to its unique chemical structure and potential therapeutic applications, making it a compound of significant interest in both research and clinical settings.
属性
分子式 |
C20H21NO2S |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]acetamide |
InChI |
InChI=1S/C20H21NO2S/c1-15(22)21(2)13-12-19(20-11-6-14-24-20)23-18-10-5-8-16-7-3-4-9-17(16)18/h3-11,14,19H,12-13H2,1-2H3/t19-/m0/s1 |
InChI 键 |
XVGRKIDSOPYVEU-IBGZPJMESA-N |
手性 SMILES |
CC(=O)N(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC(=O)N(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


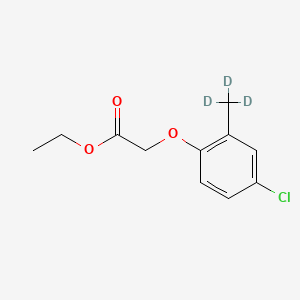

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
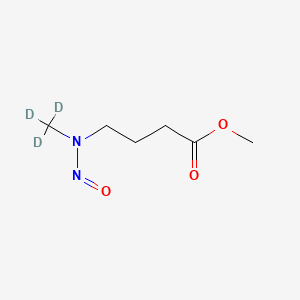
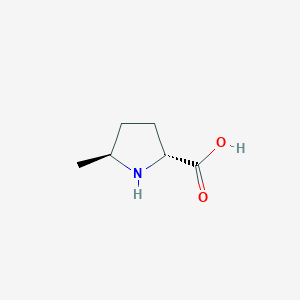
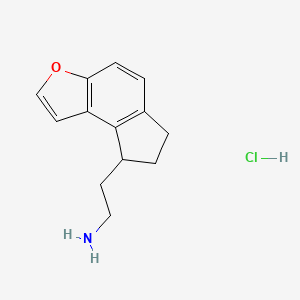
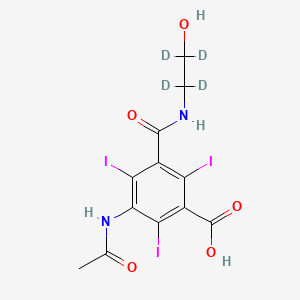
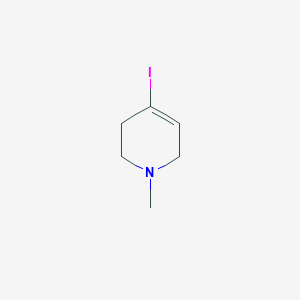
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
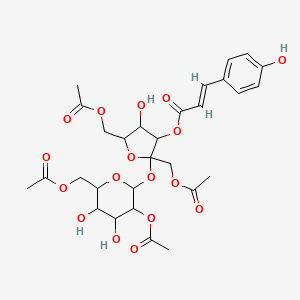

![[2]-Gingerdione](/img/structure/B13443019.png)
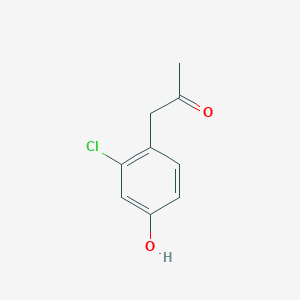
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
